3-(4-Chlorobenzyl)-6-fluoro-2-methoxyquinoline
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Overview
Description
3-(4-Chlorobenzyl)-6-fluoro-2-methoxyquinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-chlorobenzyl group at the 3-position, a fluorine atom at the 6-position, and a methoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-6-fluoro-2-methoxyquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The 4-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Fluorination and Methoxylation: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-6-fluoro-2-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
3-(4-Chlorobenzyl)-6-fluoro-2-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-6-fluoro-2-methoxyquinoline involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication, leading to cell death in bacteria or cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Chloride: A precursor used in the synthesis of 3-(4-Chlorobenzyl)-6-fluoro-2-methoxyquinoline.
6-Fluoroquinoline: A quinoline derivative with a fluorine atom at the 6-position, similar to the target compound.
2-Methoxyquinoline: A quinoline derivative with a methoxy group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the 4-chlorobenzyl group, fluorine atom, and methoxy group makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H13ClFNO |
---|---|
Molecular Weight |
301.7 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-fluoro-2-methoxyquinoline |
InChI |
InChI=1S/C17H13ClFNO/c1-21-17-13(8-11-2-4-14(18)5-3-11)9-12-10-15(19)6-7-16(12)20-17/h2-7,9-10H,8H2,1H3 |
InChI Key |
FOJJOGWLFAQKBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)F)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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